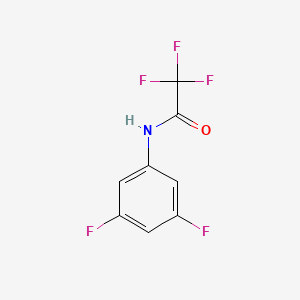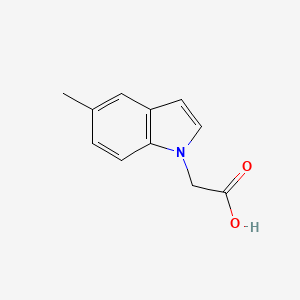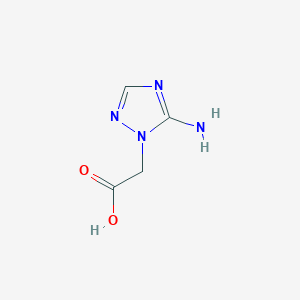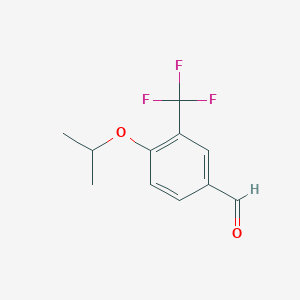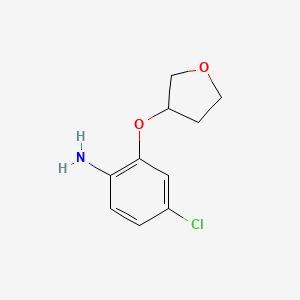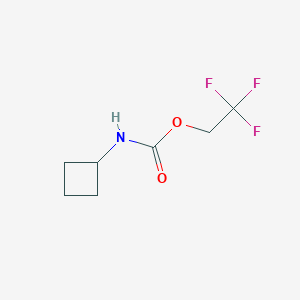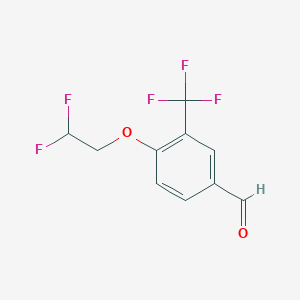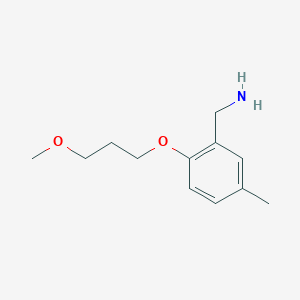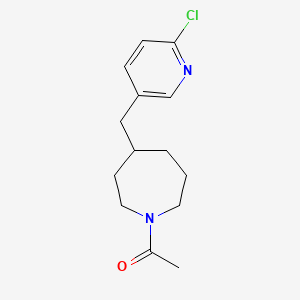
1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone
Übersicht
Beschreibung
The compound “1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol” is similar to the one you asked about . It has a molecular weight of 212.68 and its IUPAC name is 1-[(6-chloro-3-pyridinyl)methyl]-3-pyrrolidinol . It’s stored in an inert atmosphere at 2-8°C and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol” is 1S/C10H13ClN2O/c11-10-2-1-8(5-12-10)6-13-4-3-9(14)7-13/h1-2,5,9,14H,3-4,6-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol” has a molecular weight of 212.68 . It’s stored in an inert atmosphere at 2-8°C and is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy Studies
- Vibrational Spectroscopy Analysis : A study by Song et al. (2008) focused on the vibrational spectra of a compound closely related to 1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone, analyzing its solid phase FT-IR and FT-Raman spectra. This research utilized density functional theory and ab initio molecular orbital calculations for spectral analysis (Song et al., 2008).
Crystallographic and Structural Analysis
- Hydrogen-Bonding Patterns in Enaminones : Balderson et al. (2007) investigated compounds structurally similar to the chemical , examining their hydrogen-bonding patterns. This study contributes to understanding the intramolecular and intermolecular interactions in such compounds (Balderson et al., 2007).
Catalytic and Synthetic Applications
- Catalytic Behavior in Ethylene Reactivity : Research by Sun et al. (2007) involved synthesizing related compounds and exploring their use as catalysts in ethylene reactivity. This study highlights the potential application of such chemicals in industrial catalysis (Sun et al., 2007).
Insecticidal Activity
- Insecticidal Applications : Shi et al. (2008) synthesized a compound similar to 1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone and evaluated its insecticidal activity. This suggests possible applications in pest control and agriculture (Shi et al., 2008).
Antimicrobial and Anticancer Activity
- Potential in Antimicrobial and Anticancer Research : A study by Verma et al. (2015) on structurally related compounds showed promising results in antimicrobial and anticancer activities, indicating potential therapeutic applications (Verma et al., 2015).
Safety And Hazards
The compound “1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol” has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Eigenschaften
IUPAC Name |
1-[4-[(6-chloropyridin-3-yl)methyl]azepan-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11(18)17-7-2-3-12(6-8-17)9-13-4-5-14(15)16-10-13/h4-5,10,12H,2-3,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSQMHRSCDXEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(CC1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1401112.png)
